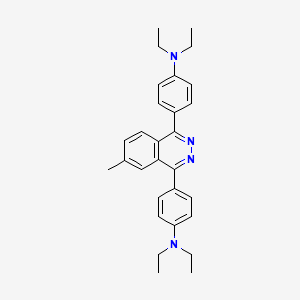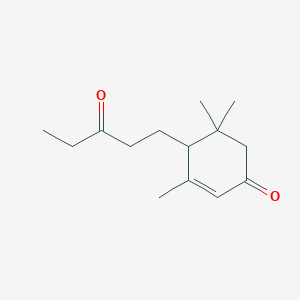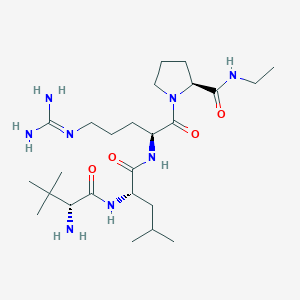
4,4'-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) is a fluorescent organic molecule known for its unique emission properties. This compound is particularly notable for its ability to undergo significant shifts in emission spectra based on its environment, making it a valuable tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) typically involves the reaction of 6-methylphthalazine with N,N-diethylaniline under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its fluorescence.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like nitro or halogen groups .
科学的研究の応用
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) has several scientific research applications:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
作用機序
The mechanism by which 4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) exerts its effects is primarily through its fluorescent properties. The compound’s emission can be tuned by altering its environment, such as changing the solvent or pH. This tunability is due to the protonation of tertiary amine groups, which affects the electronic structure and, consequently, the emission properties .
類似化合物との比較
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): Known for its magneto-conductance and magneto-electroluminescence properties.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Used in the detection of primary aromatic amines due to its high sensitivity and selectivity.
Uniqueness
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) is unique due to its significant emission tunability based on environmental factors. This property makes it particularly valuable for applications requiring precise control over fluorescence, such as in cellular imaging and optoelectronic devices .
特性
CAS番号 |
90540-41-3 |
|---|---|
分子式 |
C29H34N4 |
分子量 |
438.6 g/mol |
IUPAC名 |
4-[4-[4-(diethylamino)phenyl]-6-methylphthalazin-1-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C29H34N4/c1-6-32(7-2)24-15-11-22(12-16-24)28-26-19-10-21(5)20-27(26)29(31-30-28)23-13-17-25(18-14-23)33(8-3)9-4/h10-20H,6-9H2,1-5H3 |
InChIキー |
VBWPIXVXXSPRND-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC(=C3)C)C4=CC=C(C=C4)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
![5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14371747.png)

![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)

![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)
![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)



![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)
